

mass spectral fragmentation pattern of Codeined3

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Compound of Interest		
Compound Name:	Codeine-d3	
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An In-depth Technical Guide to the Mass Spectral Fragmentation of Codeine-d3

For: Researchers, Scientists, and Drug Development Professionals Topic: Mass Spectral Fragmentation Pattern of **Codeine-d3** (Underivatized)

Introduction

Codeine-d3, a stable isotope-labeled analog of codeine, is widely utilized as an internal standard in quantitative mass spectrometric assays for the detection of opiates in various biological matrices. The deuterium atoms are located on the N-methyl group, providing a distinct mass shift from the unlabeled analyte. A thorough understanding of its fragmentation pattern under mass spectrometric analysis, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is critical for developing robust and reliable analytical methods. This guide provides a detailed examination of the electron ionization (EI) mass spectral fragmentation of underivatized Codeine-d3, including its major fragment ions, a proposed fragmentation pathway, and a representative analytical protocol.

Representative Experimental Protocol: GC-MS Analysis

The following protocol describes a typical methodology for the analysis of underivatized **Codeine-d3** using GC-MS.

2.1 Sample Preparation



- Standard Preparation: A stock solution of Codeine-d3 is prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL.
- Working Solution: A working solution is prepared by diluting the stock solution with methanol to a final concentration of 10 μg/mL.

2.2 Instrumentation

- Gas Chromatograph: An Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.
- Mass Spectrometer: An Agilent 5977B GC/MSD (or equivalent) single quadrupole mass spectrometer.
- GC Column: A 30 m x 0.25 mm ID, 0.25 μ m film thickness HP-5ms Ultra Inert capillary column (or equivalent).

2.3 GC-MS Parameters

Injection Volume: 1 μL

• Injector Temperature: 280°C

· Injection Mode: Splitless

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp 1: Increase to 250°C at a rate of 20°C/min.
 - Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 290°C
- Ion Source: Electron Ionization (EI)



Ion Source Temperature: 230°C

• Quadrupole Temperature: 150°C

• Electron Energy: 70 eV

Mass Scan Range: m/z 40-550

• Acquisition Mode: Full Scan

Mass Spectral Data and Fragmentation Analysis

The analysis of underivatized **Codeine-d3** by EI-MS results in a characteristic fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below.

Table 1: Major Ions in the Mass Spectrum of Underivatized Codeine-d3

m/z	Proposed Ion Formula	Description <i>l</i> Neutral Loss	Estimated Relative Abundance (%)
302	[C18H18D3NO3]+•	Molecular Ion [M]+•	40
245	[C15H11D3O3]+•	[M - C3H7N]+•	100
178	[C11H10O2]+•	Further fragmentation from m/z 245	35
45	[CH2D3N]+•	N-methyl group fragment [CH2=N(H)CD3]+	25

3.1 Interpretation of Fragmentation

The mass spectrum of **Codeine-d3** is defined by several key fragmentation events. The molecular ion ([M]+•) is observed at m/z 302, consistent with the molecular weight of **Codeine-d3** (C₁₈H₁₈D₃NO₃).

The most abundant ion in the spectrum, the base peak, is observed at m/z 245. This fragment is formed by the loss of a neutral moiety of 57 Da from the molecular ion, corresponding to the



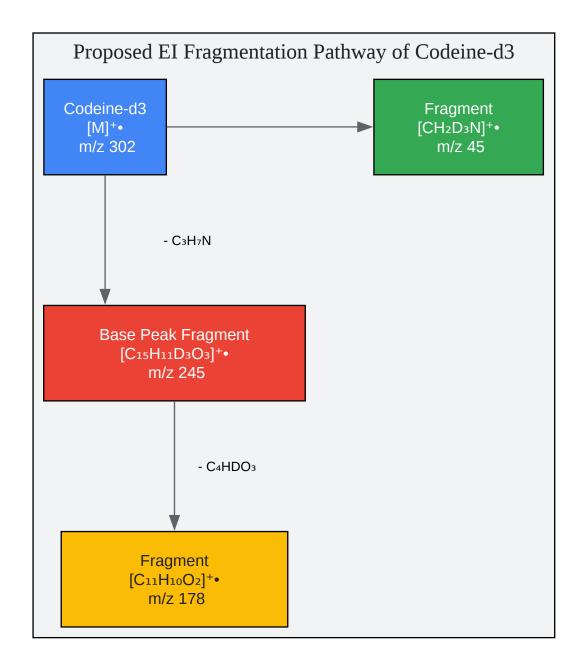
loss of the ethylamino bridge (C₃H₇N) from the morphinan structure.[1] The presence of the deuterium-labeled N-methyl group on this fragment is confirmed by its m/z value; the corresponding fragment for unlabeled codeine (m/z 299) appears at m/z 242. The +3 Da shift to m/z 245 is a definitive indicator that the N-CD₃ group is retained in this major fragment ion.

Other significant ions include a fragment at m/z 178, which likely results from subsequent fragmentation of the m/z 245 ion. A smaller fragment at m/z 45 corresponds to the deuterated N-methyl-containing fragment, [CH₂=N(H)CD₃]⁺, providing further confirmation of the location of the isotopic label.

Visualization of Fragmentation Pathway

The logical relationship between the parent molecule and its primary fragments can be visualized as a fragmentation pathway.





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Caption: Proposed EI fragmentation pathway of **Codeine-d3**.

Conclusion

The mass spectral fragmentation of underivatized **Codeine-d3** is characterized by a prominent molecular ion at m/z 302 and a base peak at m/z 245. The formation of the base peak via the loss of the C₃H₇N bridge, while retaining the N-CD₃ group, is the primary and most diagnostic fragmentation pathway. This distinct pattern, particularly the +3 Da mass shift in the base peak



compared to unlabeled codeine, allows for its unambiguous identification and makes it an excellent internal standard for the quantitative analysis of opiates by mass spectrometry.

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References

- 1. dshs-koeln.de [dshs-koeln.de]
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